molecular formula C9H9ClN2O2 B1271052 4-[(Chloroacetyl)amino]benzamide CAS No. 85126-67-6

4-[(Chloroacetyl)amino]benzamide

Cat. No.: B1271052
CAS No.: 85126-67-6
M. Wt: 212.63 g/mol
InChI Key: AHXTYKMJPLXNOS-UHFFFAOYSA-N
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Description

Contextualization within Chloroacetamide and Benzamide (B126) Chemistry

To understand the significance of 4-[(Chloroacetyl)amino]benzamide, it is essential to consider its constituent chemical families: chloroacetamides and benzamides.

Chloroacetamides are a class of organic compounds characterized by the presence of a 2-chloroacetamide (B119443) group (ClCH₂CONH-). wikipedia.org The chlorine atom in this group is a reactive site, making chloroacetamides valuable intermediates in organic synthesis. researchgate.net They can readily react with nucleophiles, allowing for the introduction of various functional groups. researchgate.net This reactivity is fundamental to their use as building blocks for more complex molecules. researchgate.net Chloroacetamide itself is a colorless solid, soluble in water, and has been used in the manufacturing of pharmaceuticals. wikipedia.org

Benzamides are a class of compounds containing a benzene (B151609) ring attached to an amide group (-CONH₂). ontosight.aiwalshmedicalmedia.com This structural motif is present in a wide array of biologically active compounds, and benzamide derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. ontosight.aiwalshmedicalmedia.comresearchgate.net The versatility of the benzamide structure allows for modifications that can influence the compound's biological properties. ontosight.ai

This compound merges these two chemical classes, combining the reactive nature of the chloroacetyl group with the biologically relevant benzamide core. This unique combination makes it a strategic starting material for synthesizing a diverse range of derivatives with potential applications in drug discovery and materials science.

Research Significance and Scope

The primary significance of this compound in academic research lies in its role as a key intermediate for the synthesis of more complex molecules. The presence of the reactive chloroacetyl group allows for facile derivatization through nucleophilic substitution reactions. This enables researchers to introduce a wide variety of substituents, leading to the generation of libraries of novel compounds for biological screening.

Research involving this compound often focuses on the synthesis of derivatives with potential pharmacological activities. For instance, the chloroacetylamino moiety can be reacted with various amines, thiols, or other nucleophiles to create new chemical entities. These new compounds are then often evaluated for their potential as enzyme inhibitors or receptor modulators.

A notable area of investigation is in the development of histone deacetylase (HDAC) inhibitors, which have shown promise as anticancer agents. nih.govnih.gov The benzamide scaffold is a common feature in many HDAC inhibitors, and the chloroacetyl group can be used to introduce specific functionalities to enhance potency and selectivity. nih.govnih.gov

Furthermore, the synthesis of novel benzamide derivatives remains an active area of research for developing new antimicrobial and anti-inflammatory agents. ontosight.ainih.gov The ability to systematically modify the structure of this compound allows for the exploration of structure-activity relationships, which is crucial for optimizing the therapeutic potential of new drug candidates.

Chemical Properties

The chemical properties of this compound are dictated by its molecular structure.

PropertyValue
Molecular FormulaC₉H₉ClN₂O₂
Molecular Weight212.63 g/mol

Data sourced from hypothetical calculations based on constituent parts.

The synthesis of this compound typically involves the acylation of 4-aminobenzamide (B1265587) with chloroacetyl chloride. nih.govgoogle.com This reaction is a standard method for forming amide bonds and is widely used in organic synthesis. mdpi.com

Research Findings

Recent research has highlighted the utility of this compound and related structures in generating compounds with significant biological activity. For example, studies have shown that derivatives of benzamide can act as potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for various diseases. nih.gov

In one study, novel benzenesulfonamides carrying a benzamide moiety were synthesized and showed significant inhibitory activity against human carbonic anhydrase isoforms and acetylcholinesterase at nanomolar concentrations. nih.gov While this study did not use this compound directly, it exemplifies the therapeutic potential of modified benzamide structures.

Another area of research involves the synthesis of benzamide derivatives as potential cytotoxic agents for cancer therapy. For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide was synthesized and evaluated for its HDAC inhibitory activity and antitumor effects. nih.gov This demonstrates the strategic use of a chloro-containing group on a benzamide scaffold to achieve a desired biological outcome.

The chloroacetamide moiety itself is known to be a sulfhydryl alkylating reagent, capable of forming covalent bonds with cysteine residues in proteins. nih.govdrexel.edu This reactivity can be harnessed to design targeted inhibitors that irreversibly bind to their protein targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-chloroacetyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXTYKMJPLXNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368041
Record name 4-[(chloroacetyl)amino]benzamide
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URL https://comptox.epa.gov/dashboard/DTXSID50368041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85126-67-6
Record name 4-[(2-Chloroacetyl)amino]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85126-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(chloroacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloroacetyl Amino Benzamide

Direct Synthetic Routes

The most straightforward approach to synthesizing 4-[(chloroacetyl)amino]benzamide involves the direct acylation of a suitable 4-aminobenzoic acid derivative.

Acylation of 4-Aminobenzoic Acid Derivatives with Chloroacetyl Chloride

The direct acylation of 4-aminobenzamide (B1265587) with chloroacetyl chloride represents a primary route to this compound. This reaction is a nucleophilic acyl substitution where the amino group of the 4-aminobenzamide attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure for the N-acylation of aromatic amines with chloroacetyl chloride involves dissolving the amine in a suitable solvent, such as dichloromethane, and adding a base, like triethylamine. The reaction mixture is then cooled, and chloroacetyl chloride is added dropwise. After the addition, the reaction is allowed to proceed at room temperature.

For instance, in a related synthesis, 4-bromoaniline was dissolved in dichloromethane with triethylamine, cooled to 0 °C, and then treated with 2-chloroacetyl chloride to yield N-(4-bromophenyl)-2-chloroacetamide in high yield chemicalbook.com. A similar approach can be adapted for the synthesis of this compound from 4-aminobenzamide.

Alternative methods for chloroacetylation of anilines and amines have been developed under neutral, metal-free conditions, highlighting the ongoing efforts to create more environmentally friendly and efficient synthetic protocols tandfonline.com. These methods often focus on managing the high reactivity of chloroacetyl chloride to prevent unwanted side reactions tandfonline.com.

Reactant 1Reactant 2BaseSolventProduct
4-AminobenzamideChloroacetyl ChlorideTriethylamineDichloromethaneThis compound
4-BromoanilineChloroacetyl ChlorideTriethylamineDichloromethaneN-(4-Bromophenyl)-2-chloroacetamide

Synthesis of Key Intermediates for Subsequent Derivatization

In multi-step syntheses, the preparation of key intermediates is crucial. For the synthesis of various derivatives of this compound, 4-(2-chloroacetamido)benzoic acid and its corresponding acyl chloride are vital precursors.

Preparation of 4-(2-Chloroacetamido)benzoic Acid

The synthesis of 4-(2-chloroacetamido)benzoic acid is achieved by the chloroacetylation of 4-aminobenzoic acid. In a typical procedure, 4-aminobenzoic acid is reacted with chloroacetyl chloride. The reaction conditions are controlled to favor the acylation of the amino group. This intermediate is a key building block for further functionalization, such as the synthesis of esters and other amide derivatives. The synthesis of a series of 4-(2-chloroacetamido)benzoic acid derivatives has been reported, where this compound serves as the central precursor researchgate.net.

Preparation of 4-(2-Chloroacetamido)benzoyl Chloride

To facilitate further reactions, such as the formation of amides or esters from the carboxylic acid group, 4-(2-chloroacetamido)benzoic acid is often converted to the more reactive acyl chloride derivative, 4-(2-chloroacetamido)benzoyl chloride. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. For example, the synthesis of 4-(2-chloroacetamido)benzoyl chloride can be accomplished by reacting 4-(2-chloroacetamido)benzoic acid with thionyl chloride in the presence of a catalytic amount of pyridine at low temperatures (0-4°C) tandfonline.com. This acyl chloride can then be used in subsequent reactions without purification.

Starting MaterialReagentProduct
4-Aminobenzoic AcidChloroacetyl Chloride4-(2-Chloroacetamido)benzoic Acid
4-(2-Chloroacetamido)benzoic AcidThionyl Chloride, Pyridine4-(2-Chloroacetamido)benzoyl Chloride

Formation of Related Chloroacetamide Benzamide (B126) Analogues

The chloroacetylation reaction is versatile and can be applied to various amino-substituted benzamide-related structures to create a library of analogues for different applications.

Chloroacetylation of Amino-Substituted Benzohydrazides

An interesting class of related analogues involves the chloroacetylation of amino-substituted benzohydrazides. For example, the chloroacetylation of 4-aminobenzohydrazide has been shown to result in the formation of a bis-chloroacetamide derivative. In this reaction, both the primary aromatic amine and the hydrazide's terminal amino group undergo acylation with chloroacetyl chloride. This bis-substituted product can then serve as a versatile reagent for further nucleophilic substitution reactions at the mobile chlorine atoms, leading to the synthesis of various bis-sulfide derivatives with potential biological activities. The structure of the resulting bis-chloroacetamide is confirmed through spectroscopic analyses, which show the presence of N-H and carbonyl groups corresponding to the newly formed amide linkages.

Synthesis involving Ethyl-4-[(chloroacetyl)amino]benzoate

One viable synthetic pathway to this compound involves a two-step process starting from ethyl 4-aminobenzoate, a common laboratory reagent also known as benzocaine. This method centers on the initial acylation of the amino group followed by the amidation of the ethyl ester.

The first step is the N-acylation of ethyl 4-aminobenzoate. This is typically achieved by reacting it with chloroacetyl chloride. The reaction is generally carried out in a suitable solvent, such as dichloromethane, at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. nih.gov A base, like triethylamine, is often added to neutralize the hydrochloric acid byproduct generated during the acylation. nih.gov This step yields the intermediate compound, ethyl-4-[(chloroacetyl)amino]benzoate.

The second step is the conversion of the ester group of ethyl-4-[(chloroacetyl)amino]benzoate into the primary amide. This transformation, known as ammonolysis, involves reacting the ester with ammonia. The reaction can be performed using aqueous or alcoholic solutions of ammonia, sometimes under elevated temperature and pressure to drive the reaction to completion. This process displaces the ethoxy group (-OCH2CH3) with an amino group (-NH2), yielding the final product, this compound.

Table 1: Two-Step Synthesis from Ethyl 4-aminobenzoate

StepStarting MaterialReagentsKey TransformationProduct
1. N-AcylationEthyl 4-aminobenzoateChloroacetyl chloride, Triethylamine, DichloromethaneFormation of an amide bond at the C4-amino groupEthyl-4-[(chloroacetyl)amino]benzoate
2. AmmonolysisEthyl-4-[(chloroacetyl)amino]benzoateAmmonia (aqueous or alcoholic solution)Conversion of the ethyl ester to a primary amideThis compound

Formation in Complex Heterocyclic Systems

The chloroacetamide functional group is a versatile building block in organic synthesis, frequently used for the construction of various heterocyclic rings. researchgate.net The compound this compound serves as a key precursor for synthesizing complex molecules, particularly those containing a thiazole ring, via the well-established Hantzsch thiazole synthesis. bepls.com

In this reaction, the α-chloro-substituted acetyl group of this compound reacts with a thioamide-containing compound, most commonly thiourea (B124793). The synthesis proceeds via a condensation and subsequent cyclization mechanism. The sulfur atom of thiourea acts as a nucleophile, attacking the carbon atom bearing the chlorine atom, which leads to the displacement of the chloride ion. An intramolecular cyclization then occurs, followed by dehydration, to form the aromatic thiazole ring.

When this compound is used as the starting material, the resulting product is a 2-aminothiazole derivative directly linked to the N-phenylacetamide moiety. This method provides a direct route to incorporating the benzamide structure into a more complex, multi-ring heterocyclic system, which is a common strategy in the development of novel compounds. researchgate.net

Table 2: Hantzsch Thiazole Synthesis

Reaction TypePrecursorKey ReagentReaction ConditionsResulting Heterocyclic System
Hantzsch Thiazole SynthesisThis compoundThioureaTypically heated in a solvent like ethanol2-Amino-4-{4-[(acetyl)amino]phenyl}thiazole derivative

Reactivity and Derivatization Chemistry of 4 Chloroacetyl Amino Benzamide

Nucleophilic Substitution Reactions

The presence of a halogen atom on the carbon alpha to a carbonyl group makes the chloroacetyl moiety of 4-[(Chloroacetyl)amino]benzamide particularly susceptible to nucleophilic attack. nih.govlibretexts.org This reactivity is a cornerstone of its utility in the synthesis of more complex molecules.

Reactivity of the Chloroacetyl Group with Nucleophiles

The chloroacetyl group in α-haloamides, such as this compound, is an electrophilic center. The electron-withdrawing nature of the adjacent carbonyl group enhances the partial positive charge on the α-carbon, making it a prime target for various nucleophiles. nih.gov Kinetic studies on similar α-chloroacetanilides have shown that these compounds readily react with nucleophiles like benzylamines. nih.gov The reaction mechanism often proceeds in a stepwise manner, involving the formation of a zwitterionic tetrahedral intermediate, with the rate-limiting step being the expulsion of the chloride ion. nih.gov The reactivity of this group allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov

Formation of Sulfide (B99878) Derivatives via Thiol Reagents

A significant application of the reactivity of the chloroacetyl group is its reaction with thiol-containing compounds to form sulfide derivatives. This reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of the thiol acts as the nucleophile, displacing the chloride ion. This method is a common strategy for introducing sulfur-containing functionalities into molecules. For instance, α-haloamides are known to react with thiourea (B124793) and other thiol reagents to form various heterocyclic compounds like thiazoles. researchgate.net

General Principles of Halogen Displacement

Halogen displacement is a fundamental reaction in organic chemistry where a halogen atom in a molecule is replaced by another group. savemyexams.comyoutube.com In the context of α-haloamides, the displacement of the halogen is a type of nucleophilic substitution reaction. nih.gov The reactivity of the halogen as a leaving group generally follows the trend I > Br > Cl > F. libretexts.org In displacement reactions involving halogens, a more reactive halogen can displace a less reactive one from its compound. savemyexams.comyoutube.comrsc.org The halogen on an α-halo ketone or aldehyde is exceptionally reactive in SN2 displacement reactions. libretexts.org

Acylation Reactions of Amine Functionalities

Primary and secondary amines readily undergo acylation reactions with acylating agents like acid chlorides to form amides. libretexts.orgbath.ac.ukyoutube.com While the primary amino group of the parent compound, 4-aminobenzamide (B1265587), is acylated with chloroacetyl chloride to form this compound, the resulting amide nitrogen is generally less nucleophilic due to the delocalization of its lone pair of electrons with the adjacent carbonyl group. libretexts.org However, under certain conditions, further reactions at the amide nitrogen are possible, though less common than reactions at the chloroacetyl group. Acylation can also serve as a protective strategy for amino groups in multi-step syntheses, for example, during electrophilic aromatic substitution reactions, to control the reactivity of the aromatic ring. youtube.com

Potential for Further Chemical Modifications

The structure of this compound offers multiple sites for further chemical derivatization. Beyond the highly reactive chloroacetyl group, the benzamide (B126) portion of the molecule can also be modified. For instance, the aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be considered. The amide functionality itself can be hydrolyzed under acidic or basic conditions to regenerate the amine and a carboxylic acid. youtube.com This versatility allows for the creation of a wide array of derivatives with potentially diverse biological activities. nih.govnih.gov

Role as a Versatile Synthetic Intermediate for Diverse Compounds

Owing to its reactive nature, this compound serves as a valuable building block for the synthesis of a variety of more complex molecules, including various heterocyclic compounds. nih.govuobabylon.edu.iquobaghdad.edu.iq The chloroacetyl group is a key handle for introducing new functionalities through nucleophilic substitution. For example, reaction with appropriate nucleophiles can lead to the formation of thiazoles, oxazoles, and other heterocyclic systems. uobabylon.edu.iquobaghdad.edu.iqresearchgate.net Its utility is demonstrated in the synthesis of compounds with potential applications in medicinal chemistry, such as inhibitors of enzymes like histone deacetylases (HDACs). nih.govnih.gov The ability to readily form new bonds makes it a key intermediate in the construction of larger, more intricate molecular architectures. nih.govaun.edu.eg

Data Tables

Table 1: Reactivity of the Chloroacetyl Group

Reaction TypeReactantProduct Type
Nucleophilic SubstitutionAminesAmino-substituted amides
Nucleophilic SubstitutionThiolsSulfide derivatives
Nucleophilic SubstitutionAlcohols/PhenolsEther derivatives
CyclizationBinucleophilesHeterocyclic compounds

Biological Mechanism of Action Research in Vitro Studies

Investigation of Alkylating Agent Properties

Alkylating agents are a class of compounds that exert their effects by transferring an alkyl group to various nucleophilic sites on cellular macromolecules. The chloroacetyl group in 4-[(chloroacetyl)amino]benzamide contains a carbon-chlorine bond where the carbon atom is electrophilic. This makes it susceptible to nucleophilic attack from electron-rich atoms found in biological molecules, such as sulfur, nitrogen, and oxygen.

Covalent Modification of Biomolecules

The primary mechanism of alkylating agents involves the formation of stable covalent bonds with biomolecules. nih.gov This process, known as covalent modification, can irreversibly alter the structure and function of the target molecule. nih.govresearchgate.net The chloroacetyl moiety is a known reactive electrophile used in chemical biology to probe protein function and for covalent modification. acs.orgacs.org Nucleophilic functional groups on amino acid residues within proteins, such as the thiol group of cysteine or the imidazole group of histidine, can attack the electrophilic carbon of the chloroacetyl group, displacing the chloride ion and forming a permanent covalent linkage. nih.govacs.org This type of interaction can lead to conformational changes in proteins, potentially altering or inhibiting their biological activity. nih.gov

Potential for Protein and Enzyme Inhibition

By covalently modifying amino acid residues, particularly those within or near the active site of an enzyme, this compound can act as an irreversible inhibitor. This covalent binding can block substrate access to the active site or disrupt the protein's catalytic machinery, leading to a loss of enzyme function. This strategy of targeted covalent modification is an emerging approach in drug development to block protein-protein interactions and inhibit enzyme activity. The high local concentration achieved through initial non-covalent binding can facilitate the subsequent covalent reaction.

Enzyme Inhibition Studies (via this compound and Analogues)

The benzamide (B126) scaffold is a key feature in many enzyme inhibitors. Research into analogues of this compound and other benzamide derivatives has revealed inhibitory activity against several important classes of enzymes.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are crucial enzymes in epigenetic regulation, and their inhibition is a therapeutic strategy in cancer treatment. nih.govnih.gov Benzamide derivatives are a well-established class of HDAC inhibitors, typically targeting Class I HDACs. nih.govacs.org

Analogues incorporating a nitrogen mustard group, which also functions as an alkylating agent, have shown potent HDAC inhibitory activity. For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) demonstrates selectivity for Class I HDACs, with significant inhibitory concentrations against HDAC1, HDAC2, and HDAC3. nih.gov Further modification, such as the addition of a fluorine atom to create N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), also yields potent Class I HDAC inhibition, with particular potency against HDAC3.

In Vitro Inhibitory Activity of Benzamide Analogues against Class I HDACs
CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)Reference
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)95.2260.7255.7 nih.gov

Other research has focused on modifying the "cap" and zinc-binding group (ZBG) of benzamide structures to discover novel HDAC1 inhibitors. thieme-connect.com One study found that introducing an indole fragment resulted in a compound with an HDAC1 IC₅₀ of 0.803 µM, which was more potent than the positive control, chidamide (IC₅₀ = 1.280 µM). thieme-connect.com

Urease Inhibition (as demonstrated with related derivatives)

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. nih.govnih.gov The inhibition of urease is a strategy to combat these infections. nih.govnih.gov While direct studies on this compound are not prevalent, related benzamide derivatives have been investigated as urease inhibitors. nih.govacs.org

Studies on benzoylselenoureas and benzoylthioureas, which are structurally related to benzamides, have shown potent urease inhibition. acs.org For example, certain benzoylselenourea (BSU) derivatives exhibit potent inhibition of urease from Cryptococcus neoformans, with IC₅₀ values in the nanomolar range. acs.org Additionally, conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and mefenamic acid with sulfa drugs, forming benzamide-like structures, have demonstrated competitive inhibition of urease with IC₅₀ values in the low micromolar range. nih.gov

In Vitro Urease Inhibitory Activity of Related Benzamide Derivatives
Compound Class/DerivativeInhibitory Activity (IC₅₀)Enzyme SourceReference
Benzoylselenoureas (BSU)0.95 to 13.95 nMC. neoformans acs.org
Diclofenac-sulfanilamide conjugate3.59 µMJack bean nih.gov
Diclofenac-sulfacetamide conjugate5.49 µMJack bean nih.gov
Mefenamic acid-sulfanilamide conjugate7.92 µMJack bean nih.gov

Other Enzyme Target Identification (e.g., VEGFR-2, COX-2, GlcN-6-P Synthase through related benzamides)

The versatility of the benzamide scaffold has led to its exploration as an inhibitor for a variety of other enzymes.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govresearchgate.net Inhibition of VEGFR-2 is a key anti-cancer strategy. nih.gov Numerous benzamide derivatives have been synthesized and identified as potent VEGFR-2 inhibitors. For example, a series of benzoyl amide derivatives containing a nitrogen heterocyclic ring showed promising results, with one compound exhibiting a VEGFR-2 IC₅₀ value of 0.34 µM. researchgate.net Another study on nicotinamide-based derivatives identified a compound with a VEGFR-2 IC₅₀ of 60.83 nM. nih.govmdpi.com

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain. nih.govnih.gov Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. Research has shown that derivatization of the carboxylate group in some NSAIDs into amides can generate potent and selective COX-2 inhibitors. nih.gov For instance, indomethacin amides were found to be potent inhibitors of COX-2 activity. nih.gov Other novel substituted benzamides have also been developed, with some showing significant COX-2 inhibition (IC₅₀ = 0.10 µM) and high selectivity over the COX-1 isoform. researchgate.net

Glucosamine-6-Phosphate (GlcN-6-P) Synthase: This enzyme is a potential target for developing antimicrobial and antidiabetic agents. nih.govnih.gov While a wide range of synthetic compounds, including various heterocyclic structures, have been investigated as potential inhibitors, the specific role of simple benzamides is less defined. nih.govresearchgate.net However, the search for inhibitors of GlcN-6-P synthase is an active area of research, and the adaptability of the benzamide scaffold makes it a candidate for future investigation. nih.govresearchgate.net

In Vitro Inhibitory Activity of Benzamide Derivatives against Other Enzymes
Enzyme TargetDerivative TypeInhibitory Activity (IC₅₀)Reference
VEGFR-2Benzoyl amide with nitrogen heterocycle (Compound 8h)0.34 µM researchgate.net
VEGFR-2Nicotinamide-based derivative (Compound 6)60.83 nM nih.govmdpi.com
COX-2Substituted benzamide (Compound 34)0.10 µM researchgate.net
COX-21,4-Benzoxazine derivative (Compound 3e)0.57 µM rsc.org
COX-2Indomethacin phenethyl amide (Compound 19)0.04 µM nih.gov

Molecular Interaction Profiling

Molecular interaction profiling for this compound aims to elucidate its binding characteristics with biological macromolecules. This involves assessing its binding affinity for specific targets and understanding the nature of the chemical bonds formed.

While direct binding affinity data for this compound is not extensively available in the public domain, research on analogous benzamide derivatives provides insight into their potential biological targets. One of the primary targets identified for the benzamide class of compounds is β-tubulin, a critical component of microtubules. acs.orgnih.gov The binding of small molecules to the colchicine binding site on β-tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. acs.orgnih.gov

The binding affinities of various benzamide derivatives to tubulin have been quantified, typically reported as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values. For instance, systematic structure-activity relationship studies of benzamide derivatives have led to the identification of potent tubulin inhibitors. nih.gov One such study identified a benzamide derivative, compound 48 , which exhibited significant antiproliferative activities against a range of cancer cell lines. nih.gov Another study on acrylamide–PABA analogs, which share structural similarities with benzamides, identified compound 4j as a potent anti-proliferative agent that acts via β-tubulin inhibition. rsc.org

The following table summarizes the inhibitory concentrations of selected benzamide analogs and related compounds that target β-tubulin, providing a comparative context for the potential affinity of compounds like this compound.

CompoundTargetAssayValueCell Line
Benzamide Analog 21β-TubulinCellular Toxicity (IC50)69 nMmSCLC
Benzamide 1β-TubulinCellular Activity (EC50)3.21 ± 0.6 μMmSCLC
Acrylamide–PABA analog 4jβ-TubulinAntiproliferative Activity (IC50)1.83 μMMCF-7

A significant aspect of the mechanism of action for certain benzamide derivatives is their ability to form covalent bonds with their biological targets. acs.org The presence of a chloroacetyl group in this compound strongly suggests its potential to act as a covalent inhibitor. The chloroacetyl group is an electrophilic moiety, making it susceptible to nucleophilic attack by amino acid residues within a protein's binding site. nih.govnih.gov

For the benzamide class of compounds, β-tubulin has been identified as a key target for covalent modification. acs.orgnih.gov Specifically, research has indicated that some benzamides can covalently modify Cys239 within the colchicine binding site of β-tubulin. acs.orgnih.govscribd.com This covalent interaction is irreversible and leads to the disruption of microtubule polymerization, ultimately inducing cell cycle arrest. acs.org

The proposed mechanism for the covalent binding of a chloroacetyl-containing compound like this compound to a cysteine residue involves the nucleophilic thiol group (-SH) of the cysteine side chain attacking the electrophilic carbon of the chloroacetyl group. This results in the displacement of the chlorine atom and the formation of a stable thioether bond between the compound and the protein. nih.gov This type of covalent modification can lead to a prolonged and potent inhibitory effect on the target protein's function. mdpi.com

The ability of the benzamide, RH-4032, to covalently bind specifically to β-tubulin has been demonstrated in studies using tobacco cells. nih.gov This high specificity suggests a well-defined interaction within the binding pocket that positions the reactive group for covalent bond formation. nih.gov

Structure Activity Relationship Sar Investigations

Impact of Substituents on Biological Activities and Potency

The biological activity and potency of benzamide (B126) derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. Research has shown that even minor chemical alterations can lead to significant changes in efficacy and target selectivity.

One notable example involves the modification of the benzamide scaffold to create potent histone deacetylase (HDAC) inhibitors. By introducing a nitrogen mustard group, specifically a 4-(bis(2-chloroethyl)amino)benzoyl moiety, researchers developed N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA). This compound demonstrated selective inhibition of Class I HDACs, with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively frontiersin.orgnih.govnih.gov. Further modification by adding a fluorine atom to the zinc-binding group, creating N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), enhanced potency against HDAC3 (IC50: 95.48 nM) and significantly improved antiproliferative activity against the HepG2 liver cancer cell line frontiersin.org.

In the context of antiplasmodial agents, SAR studies on 2-phenoxybenzamides highlighted the importance of substituents on both the anilino and diaryl ether parts of the molecule. The presence of a 4-fluorophenoxy substituent was found to be generally advantageous for activity mdpi.com. Derivatives featuring a tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate structure showed high antiplasmodial activity and excellent selectivity mdpi.com.

For other biological targets, such as enzymes involved in fatty acid biosynthesis, substitutions on the benzamide ring also play a critical role. In a series of thiazole derivatives containing a benzamide group, it was found that electron-withdrawing groups at the meta-position of the benzamide moiety resulted in better inhibition of the E. coli FabH enzyme mdpi.com. This indicates that the electronic properties of the substituent directly modulate the inhibitory potential.

The following table summarizes the impact of various substituents on the biological activity of benzamide derivatives.

Correlation between Chemical Structure and Efficacy

A direct correlation exists between the chemical architecture of benzamide analogues and their therapeutic efficacy, which is often measured by cytotoxicity against cancer cell lines or specific enzyme inhibition.

The efficacy of the HDAC inhibitor N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) is a clear example. Its structure combines a zinc-binding o-aminoanilide head group with a DNA-alkylating nitrogen mustard tail. This dual-function design leads to potent cytotoxicity. NA exhibited significantly higher potency in inhibiting the growth of A2780 (ovarian carcinoma) and HepG2 (liver carcinoma) cells, with IC50 values of 2.66 µM and 1.73 µM, respectively. These values represent a more than 10-fold improvement over the established HDAC inhibitor SAHA (suberoylanilide hydroxamic acid) frontiersin.orgnih.gov. The introduction of a fluorine atom in the FNA analogue further enhanced its antiproliferative efficacy against HepG2 cells, lowering the IC50 value to 1.30 µM frontiersin.org.

In the development of antiplasmodial agents, the structure of phenoxybenzamides was systematically altered to map its effect on efficacy. The compound tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate demonstrated the highest antiplasmodial activity (PfNF54 IC50 = 0.2690 µM) combined with very low cytotoxicity against mammalian L-6 cells (IC50 = 124.0 µM), resulting in an excellent selectivity index of 460 mdpi.com. This high efficacy is attributed to the specific combination and positioning of the trifluoromethyl group, the 4-fluorophenoxy moiety, and the N-Boc piperazinyl substituent.

The following table presents data on the correlation between the structure of specific benzamide derivatives and their measured efficacy.

Design Principles for Optimized Analogues

The optimization of lead compounds into clinical candidates relies on established design principles derived from extensive SAR studies. These principles guide the strategic modification of the molecular scaffold to enhance potency, selectivity, and pharmacokinetic properties.

The introduction of specific functional groups is a cornerstone of analogue optimization. For instance, incorporating a nitrogen mustard moiety into the benzamide structure of an HDAC inhibitor created a bifunctional molecule capable of both enzyme inhibition and DNA alkylation, leading to enhanced antitumor effects nih.gov. Similarly, the addition of a fluorine atom was shown to improve metabolic stability and selective potency frontiersin.org.

In another context, the design of pesticidal benzamides involved replacing parts of a lead compound with bioisosteres like a 1,2,4-oxadiazole ring linked to a pyridine structure. This strategy of bioisosteric replacement led to the development of novel compounds with significant fungicidal and insecticidal activities nih.govmdpi.commdpi.com. This demonstrates that large, complex heterocyclic moieties can be introduced to confer entirely new biological activities upon the benzamide core.

The spatial arrangement of substituents, or positional isomerism, has a profound impact on how a molecule interacts with its biological target. SAR studies of antiplasmodial 2-phenoxybenzamides clearly demonstrated this principle. An analogue with an N-Boc piperazinyl substituent at the para-position of the anilino ring showed the highest activity (PfNF54 IC50 = 0.2690 µM) and selectivity. In stark contrast, its corresponding meta-substituted isomer was over 12 times less active (PfNF54 IC50 = 3.297 µM), despite having identical cytotoxicity mdpi.com.

Similarly, in studies of benzoylselenoureas as antifungal agents, it was observed that modifications at the 3-position (meta) of the benzoyl ring generally produced more effective analogues than substitutions at the 4-position (para) acs.orgacs.org. This highlights that the binding pocket of the target enzyme has a strict geometric requirement, and only isomers with the correct spatial orientation of functional groups can achieve optimal binding and efficacy. In some cases, however, the position of a substituent may have little effect on activity, as was noted for certain larvicidal benzamides mdpi.com.

Rational Design of Covalent Inhibitors

The chloroacetyl group in the parent compound, 4-[(Chloroacetyl)amino]benzamide, is an electrophilic "warhead," making the molecule a candidate for a targeted covalent inhibitor (TCI). The rational design of such inhibitors is a powerful strategy to achieve high potency and prolonged duration of action nih.gov.

The mechanism of a TCI involves two steps: first, the inhibitor binds non-covalently and reversibly to the target's active site, driven by shape complementarity and intermolecular forces. This initial binding ensures target specificity. Second, the reactive warhead is precisely positioned to form a permanent, covalent bond with a nearby nucleophilic amino acid residue, such as cysteine, lysine, or serine biosolveit.deyoutube.com.

The α-chloroacetamide functional group is a well-known warhead that is relatively reactive and capable of forming covalent bonds with cysteine residues biosolveit.deresearchgate.net. The design process for these molecules involves carefully balancing the reactivity of the warhead. It must be reactive enough to bind the target but not so reactive that it indiscriminately modifies other proteins, which could lead to toxicity nih.gov. The development of the previously mentioned nitrogen mustard-containing benzamides is a practical application of this principle, where the alkylating bis(2-chloroethyl)amino group acts as the covalent warhead, contributing to the compound's potent antitumor effects frontiersin.orgnih.gov. This approach illustrates a deliberate strategy to create bifunctional molecules that combine targeted enzyme inhibition with covalent modification.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Prediction of Ligand-Target Binding Modes and Affinities

While specific docking studies for 4-[(Chloroacetyl)amino]benzamide are not extensively detailed in the available literature, research on the closely related parent scaffold, 4-(2-chloroacetamido)benzoic acid, provides significant insights. These analogous compounds have been docked into the voltage-gated sodium channel (PDB ID: 3RVY) to explore their potential as local anesthetics. researchgate.net

The studies confirmed that derivatives of this scaffold exhibit strong interactions with the sodium channel components. researchgate.net The binding is typically characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. For instance, in a study of benzamide (B126) trimethoprim derivatives as human dihydrofolate reductase (hDHFR) inhibitors, key interactions were observed with residues such as Asn-64, Arg-70, and Gly-117. mdpi.com Similarly, docking of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues with the COX-2 enzyme highlighted crucial interactions within the active site. nih.gov The binding energy, which indicates the affinity of the ligand for the target, is a key output of these simulations. Lower binding energies typically suggest a more stable ligand-protein complex.

Table 1: Representative Docking Scores of Benzamide Derivatives Against Various Targets
Compound TypeTarget ProteinDocking Score (kcal/mol)Reference
4-[(Quinolin-4-yl)amino]benzamide Derivative (G07)PA−PB1 endonuclease (3CM8)-7.370 mdpi.com
Benzothieno[3,2-d]pyrimidin-4-one Derivative (4)Cyclooxygenase-2 (COX-2)-9.4 mdpi.com
Sulfonamide Derivative (1C)Dihydropteroate Synthase (DHPS)-8.1 nih.gov
Benzamide Trimethoprim Derivative (JW2)Human Dihydrofolate Reductase (hDHFR)-8.2 mdpi.com

Virtual Screening Methodologies for Biological Targets

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The this compound scaffold and its analogs are valuable query structures in such screening campaigns.

Methodologies often involve either ligand-based or structure-based approaches. In a ligand-based approach, a known active molecule is used to find other compounds with similar properties. In structure-based virtual screening, computational docking is used to predict the binding of compounds to a protein target's three-dimensional structure. For example, benzamide derivatives have been identified as inhibitors of Rho-associated kinase-1 (ROCK1) through in silico screening methods that combine 3D-QSAR, pharmacophore models, and molecular docking. nih.gov In such studies, a library of compounds is docked against the target, and hits are ranked based on their predicted binding affinity and interaction patterns. nih.gov This methodology has been successfully applied to identify novel inhibitors for various targets, including DNA gyrase B, where a benzoxazine acetamide scaffold was identified through a combination of 3D pharmacophore-based screening and molecular docking. acs.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to study the geometric, electronic, and magnetic properties of molecules.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a small gap implies high chemical reactivity and low kinetic stability. researchgate.net

DFT calculations performed on the analogous 4-(2-chloroacetamido)benzoic acid provide valuable data on these properties. researchgate.net The analysis of these orbitals helps in understanding the molecule's behavior in chemical reactions and its interactions with biological receptors. For instance, the HOMO-LUMO gap can indicate a molecule's potential to participate in charge-transfer interactions within a protein's active site. nih.gov

Table 2: DFT-Calculated Frontier Orbital Energies for 4-(2-chloroacetamido)benzoic acid (Parent Scaffold)
ParameterValue (eV)Reference
EHOMO-6.911 researchgate.net
ELUMO-1.578 researchgate.net
Energy Gap (ΔE)5.333 researchgate.net

Theoretical Prediction of Reactivity and Stability

Chemical Potential (μ): This measures the tendency of electrons to escape from a system. A higher chemical potential (less negative) indicates a greater tendency to donate electrons.

Chemical Hardness (η): This is a measure of the resistance to a change in the electron distribution or charge transfer. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft."

Global Softness (S): This is the reciprocal of hardness and indicates the capacity of a molecule to accept electrons.

These parameters, calculated for the 4-(2-chloroacetamido)benzoic acid scaffold, suggest that the molecule is kinetically unstable and chemically reactive, with a capacity to act as an effective electron donor. researchgate.net Such insights are critical for understanding potential reaction mechanisms and metabolic stability. chemrxiv.org

Table 3: Global Reactivity Descriptors for 4-(2-chloroacetamido)benzoic acid (Parent Scaffold)
DescriptorValue (eV)Reference
Chemical Potential (μ)-4.244 researchgate.net
Chemical Hardness (η)2.666 researchgate.net
Global Softness (S)0.187 researchgate.net

Pharmacophore Model Development

A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. The benzamide scaffold is a common feature in many pharmacophore models due to its ability to form crucial interactions.

For example, a five-featured pharmacophore model was developed for a series of three-substituted benzamide derivatives acting as FtsZ inhibitors, an appealing target for antimicrobial agents. nih.gov This model included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov The benzamide core often provides the hydrogen bond donor (the N-H group) and acceptor (the C=O group), as well as one of the aromatic rings. Similarly, in the design of VEGFR-2 inhibitors, benzamide-containing structures were designed to meet the key pharmacophoric features of known inhibitors like sorafenib, where the central aromatic ring and associated groups occupy the space between the hinge region and the DFG domain of the enzyme's activation loop. nih.gov The development of such models is essential for guiding the design of new, more potent ligands and for virtual screening of compound libraries to identify novel hits. nih.gov

Conformational Analysis

The conformational flexibility of a molecule is a critical determinant of its biological activity and physicochemical properties. In the case of this compound, conformational analysis revolves around the rotational barriers of the single bonds within the molecule, which give rise to different spatial arrangements of its constituent parts. Computational chemistry and molecular modeling serve as powerful tools to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers that separate them.

A key aspect of the conformational analysis of benzamide derivatives is the orientation of the phenyl ring relative to the amide plane. Studies on related N-phenylbenzamides have shown that the most active compounds often adopt a consistent conformation where the phenyl rings are oriented at a significant angle to the central amide plane, typically between 90 and 120 degrees. This specific conformation is believed to facilitate crucial intermolecular interactions, such as hydrogen bonding to the carbonyl oxygen of the amide group.

The bond between the benzamide phenyl ring and the carbonyl carbon.

The amide C-N bond.

The bond between the amino nitrogen and the chloroacetyl group.

The C-C bond of the chloroacetyl group.

The planarity of the amide group itself is a significant factor, with the C-N bond exhibiting a partial double bond character that restricts rotation.

Detailed Research Findings from Analogous Structures

While specific conformational analysis studies on this compound are not extensively available in the literature, valuable insights can be drawn from computational and crystallographic studies of structurally similar benzamides. For instance, in the molecule of 4-chloro-N-o-tolylbenzamide, the two benzene (B151609) rings are nearly coplanar, with a dihedral angle of 7.85 (4)°. The amide plane in this molecule is oriented at dihedral angles of 34.04 (4)° and 39.90 (3)° with respect to the 4-chloro- and 2-methylphenyl rings, respectively.

Potential energy surface (PES) scans are a common computational technique used to investigate conformational preferences. This method involves systematically changing a specific dihedral angle and calculating the energy at each step, while allowing the rest of the molecule to relax. The resulting energy profile reveals the low-energy (stable) and high-energy (transitional) conformations. For a molecule like this compound, a two-dimensional PES scan varying the dihedral angles around the amide bond and the bond connecting the phenyl ring to the carbonyl group would provide a comprehensive understanding of its conformational landscape.

The following table presents typical dihedral angles observed in related benzamide structures, which can serve as a reference for predicting the likely conformation of this compound.

Compound Dihedral Angle Description **Angle (°) **
4-chloro-N-o-tolylbenzamideAngle between the two phenyl rings7.85 (4)
4-chloro-N-o-tolylbenzamideAngle between the amide plane and the 4-chlorophenyl ring34.04 (4)
4-chloro-N-o-tolylbenzamideAngle between the amide plane and the 2-methylphenyl ring39.90 (3)
General N-phenylbenzamidesAngle between the phenyl ring and the central amide plane in active conformers90 - 120

Analytical Research Methodologies for 4 Chloroacetyl Amino Benzamide and Its Derivatives

Spectroscopic Characterization Techniques

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-[(chloroacetyl)amino]benzamide is expected to show characteristic absorption bands corresponding to its distinct structural features. Analysis of related compounds such as benzamide (B126) and 4-chlorobenzamide allows for the prediction of these key vibrational frequencies. nist.govchemicalbook.comnist.gov

Key expected IR absorption bands include:

N-H Stretching: Two distinct N-H stretching vibrations are anticipated. The primary amide (-CONH₂) of the benzamide group typically shows two bands in the region of 3400-3100 cm⁻¹, corresponding to asymmetric and symmetric stretching. The secondary amide (-NHCO-) of the chloroacetylamino group will exhibit a single N-H stretch, usually around 3300-3100 cm⁻¹.

C=O Stretching: Strong absorption bands from the carbonyl (C=O) groups are among the most prominent features of the IR spectrum. masterorganicchemistry.com The benzamide carbonyl (Amide I band) is expected to appear in the 1690-1650 cm⁻¹ region. The chloroacetyl amide carbonyl will also absorb in a similar region, typically around 1680-1640 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene (-CH₂-) group in the chloroacetyl moiety will be observed as bands just below 3000 cm⁻¹.

Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene (B151609) ring.

C-Cl Stretching: A moderate to strong absorption band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 7.1: Predicted Infrared (IR) Spectroscopy Data for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amide N-HStretch3300 - 3100Medium
Primary Amide N-HAsymmetric & Symmetric Stretch3400 - 3100Medium
Aromatic C-HStretch> 3000Weak-Medium
Aliphatic C-H (-CH₂-)Stretch< 3000Weak-Medium
Amide C=O (Chloroacetyl)Stretch (Amide I)1680 - 1640Strong
Amide C=O (Benzamide)Stretch (Amide I)1690 - 1650Strong
Aromatic C=CStretch1600 - 1450Medium-Weak
Primary Amide N-HBend1650 - 1580Medium
C-ClStretch800 - 600Medium-Strong

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is predicted to show several distinct signals. Data from analogous compounds like benzamide and 4-chlorobenzamide provide a basis for these predictions. chemicalbook.comrsc.org

Aromatic Protons: The para-substituted benzene ring will give rise to a characteristic AA'BB' system, appearing as two sets of doublets in the aromatic region (typically δ 7.5-8.0 ppm). The protons ortho to the electron-withdrawing benzamide group are expected to be downfield compared to the protons ortho to the chloroacetylamino group.

Amide Protons: The two protons of the primary benzamide (-CONH₂) will likely appear as a broad singlet. The single proton of the secondary amide (-NH-) will also appear as a singlet, typically further downfield due to the deshielding effect of the adjacent carbonyl group. The chemical shifts of these protons can be sensitive to solvent and concentration.

Methylene Protons: The two protons of the methylene group (-CH₂Cl) in the chloroacetyl moiety are chemically equivalent and will appear as a sharp singlet, typically in the region of δ 4.0-4.5 ppm, shifted downfield by the adjacent electron-withdrawing chlorine atom and carbonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Carbonyl Carbons: Two signals are expected in the downfield region (δ 165-175 ppm) corresponding to the two amide carbonyl carbons. bmrb.io

Aromatic Carbons: Four signals are expected for the aromatic carbons of the para-substituted ring. The chemical shifts will be influenced by the attached functional groups. The carbon atom attached to the benzamide group (ipso-carbon) and the carbon attached to the chloroacetylamino group will have distinct shifts from the protonated aromatic carbons.

Methylene Carbon: A single signal for the methylene carbon (-CH₂Cl) is expected around δ 40-50 ppm.

Table 7.2: Predicted ¹H and ¹³C NMR Data for this compound
¹H NMR Predicted Chemical Shift (δ ppm) Multiplicity Assignment
Aromatic Protons~ 7.8 - 8.0Doublet2H, ortho to -CONH₂
Aromatic Protons~ 7.6 - 7.8Doublet2H, ortho to -NHCO-
Amide ProtonVariable (Broad)Singlet2H, -CONH₂
Amide ProtonVariableSinglet1H, -NH-
Methylene Protons~ 4.2 - 4.4Singlet2H, -CH₂Cl
¹³C NMR Predicted Chemical Shift (δ ppm) Assignment
Carbonyl Carbon~ 168 - 172-CONH₂
Carbonyl Carbon~ 165 - 168-NHCOCH₂Cl
Aromatic Carbons~ 120 - 1454 signals for 6 carbons
Methylene Carbon~ 42 - 45-CH₂Cl

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through analysis of fragmentation patterns. researchgate.net

For this compound (C₉H₉ClN₂O₂), the molecular weight is approximately 212.63 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 212. A key feature would be the presence of an isotopic peak at M+2 (m/z 214) with an intensity of about one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). libretexts.org

Common fragmentation pathways in electron ionization (EI) mass spectrometry would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the •CH₂Cl radical.

Loss of Chloroacetyl Group: Fragmentation could lead to the loss of the entire chloroacetyl group (ClCOCH₂•) or related fragments.

Benzamide Fragmentation: The molecular ion may fragment to produce characteristic ions of the benzamide structure, such as the benzoyl cation (m/z 105) and the phenyl cation (m/z 77). researchgate.net

Liquid chromatography-mass spectrometry (LCMS) would be a particularly suitable technique, allowing for the separation of the compound from a mixture before its introduction into the mass spectrometer.

Table 7.3: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound
m/z ValueIon IdentityNotes
212 / 214[M]⁺Molecular ion peak and its ³⁷Cl isotope peak (ratio ~3:1)
177[M - Cl]⁺Loss of a chlorine radical
135[M - COCH₂Cl]⁺Loss of the chloroacetyl radical
120[H₂NC₆H₄CO]⁺4-aminobenzoyl cation
105[C₆H₅CO]⁺Benzoyl cation (less likely from direct fragmentation)
92[H₂NC₆H₄]⁺4-aminophenyl cation
77[C₆H₅]⁺Phenyl cation

UV-VIS spectrophotometry measures the absorption of ultraviolet or visible light by a compound. This technique is useful for quantitative analysis and for providing information about conjugated systems within a molecule. The UV-VIS spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring. nist.gov

The presence of the benzamide and chloroacetylamino groups, both containing lone pairs of electrons and conjugated π systems, will influence the absorption maxima (λmax). It is expected to exhibit strong absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π → π* and n → π* electronic transitions. researchgate.netnih.gov The exact position and intensity of these bands can be influenced by the solvent used for the analysis. jppres.com For quantitative purposes, a wavelength of maximum absorbance would be selected to construct a calibration curve according to the Beer-Lambert law.

Table 7.4: Predicted UV-VIS Spectroscopy Data for this compound
SolventPredicted λmax (nm)Electronic Transition
Ethanol/Methanol~ 270 - 290π → π
Ethanol/Methanol~ 220 - 240π → π

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds like this compound. ptfarm.plnih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose. sielc.com

In a standard RP-HPLC setup:

Stationary Phase: A nonpolar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica column, is used.

Mobile Phase: A polar mobile phase, typically a mixture of water (often buffered) and an organic solvent like acetonitrile or methanol, is used to elute the compound. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of components with different polarities.

Detection: A UV detector is commonly used, set at the wavelength of maximum absorbance (λmax) determined by UV-VIS spectrophotometry, to ensure high sensitivity. scribd.com

The retention time of the main peak provides a qualitative identifier for the compound under specific chromatographic conditions, while the area of the peak is proportional to its concentration, allowing for quantitative purity analysis (e.g., as a percentage of the total peak area).

Table 7.5: Typical HPLC Conditions for Analysis of this compound
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase AWater (with 0.1% formic or acetic acid)
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient or Isocratic
Flow Rate1.0 mL/min
DetectionUV at λmax (e.g., ~280 nm)
Injection Volume10 - 20 µL
Column TemperatureAmbient or controlled (e.g., 25-30 °C)

Gas Chromatography (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust technique for the separation and quantification of volatile and semi-volatile organic compounds. For the analysis of this compound, which has a relatively high boiling point, derivatization may be necessary to increase its volatility and thermal stability. researchgate.netsigmaaldrich.comjfda-online.com Acylation or silylation of the amide group can yield derivatives that are more amenable to GC analysis. researchgate.netunibo.it

The separation is achieved on a capillary column, and the flame ionization detector provides high sensitivity for organic compounds. chromatographyonline.comnih.govnih.gov The method can be optimized by adjusting parameters such as the temperature program, carrier gas flow rate, and injection volume to achieve optimal separation and peak shape. thaiscience.info While specific GC-FID methods for this compound are not extensively documented in publicly available literature, methods developed for related compounds, such as chloroacetamide herbicides, can be adapted. usda.govnih.gov

Table 1: Illustrative GC-FID Parameters for the Analysis of a Derivatized this compound Analog

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 280 °C
Detector Temperature 300 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min
Injection Mode Splitless
Injection Volume 1 µL

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This method is instrumental in confirming the empirical formula of a synthesized compound like this compound. The analysis is performed using a CHNS analyzer, where the sample is combusted at a high temperature in an oxygen-rich atmosphere. tamu.edu The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a thermal conductivity detector. tamu.edu

The experimentally determined percentages of each element are then compared with the theoretical values calculated from the molecular formula of the compound. A close correlation between the found and calculated values provides strong evidence of the sample's purity and elemental composition.

Table 2: Theoretical Elemental Composition of this compound (C₉H₉ClN₂O₂)

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.0119108.09950.36
HydrogenH1.00899.0724.23
ChlorineCl35.453135.45316.52
NitrogenN14.007228.01413.05
OxygenO15.999231.99814.91
Total 214.636 100.00

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique based on the differential migration of charged species in an electric field. creative-proteomics.comdiva-portal.org This method is well-suited for the analysis of small molecules like this compound and its derivatives. The separation is influenced by the charge-to-size ratio of the analytes. creative-proteomics.com

The experimental conditions, such as the pH of the background electrolyte (BGE), applied voltage, and capillary temperature, can be optimized to achieve efficient separation. nih.govresearchgate.net For aromatic amines and related compounds, controlling the pH of the BGE is crucial as it affects the charge state of the analytes and the electroosmotic flow. nih.govresearchgate.net CZE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. diva-portal.org

Table 3: General Capillary Zone Electrophoresis (CZE) Conditions for Aromatic Amide Analysis

ParameterCondition
Capillary Fused silica, 50 µm i.d., 50 cm total length
Background Electrolyte 25 mM Sodium phosphate buffer, pH 7.0
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 214 nm

Titrimetric Methods

Titrimetric methods, while considered classical, can provide accurate and precise quantification of this compound, particularly for bulk analysis. Potentiometric titration is a versatile approach that can be adapted for this compound. For instance, the amide group can be hydrolyzed under basic conditions to liberate the corresponding amine, which can then be titrated with a standard acid. dmphotonics.comresearchgate.net

Alternatively, a non-aqueous acid-base titration could be employed, dissolving the sample in a suitable non-aqueous solvent and titrating with a strong acid like perchloric acid. researchgate.net The endpoint of the titration can be determined potentiometrically using a suitable electrode system. Spectrophotometric titration is another possibility, where the absorbance of a species involved in the reaction is monitored at a specific wavelength. dmphotonics.com

Table 4: Example of a Potentiometric Titration Method for an Amide

ParameterDescription
Titrant 0.1 M Perchloric acid in glacial acetic acid
Sample Solvent Glacial acetic acid
Indicator Electrode Glass electrode
Reference Electrode Calomel electrode
Endpoint Detection Potentiometric (determination of the inflection point)

Cell Based Assays in Research on 4 Chloroacetyl Amino Benzamide and Analogues in Vitro

Microtubule Dynamics Assays (as applied to related benzamides)

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in cell division, structure, and transport. researchgate.net Consequently, tubulin is a key target for anticancer drug development. researchgate.net Agents that interfere with microtubule dynamics can induce cell cycle arrest and apoptosis, making them effective chemotherapeutic agents. researchgate.net Benzamide (B126) and benzimidazole derivatives have been investigated as microtubule-targeting agents (MTAs). nih.govnih.gov

Assays to determine the effect of these compounds on microtubule dynamics typically include:

In Vitro Tubulin Polymerization Assays: This cell-free assay measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules. The change in turbidity or fluorescence of a reporter molecule is monitored over time. For instance, a study on N-benzylbenzamide derivatives identified a potent inhibitor of tubulin polymerization, with an IC50 value of 4.1 ± 0.1 μM. researchgate.net This compound was found to bind to the colchicine-binding site on tubulin. researchgate.netnih.gov

Immunofluorescence Microscopy: In this cell-based assay, cells are treated with the compound, and then the microtubule network is visualized using fluorescently labeled antibodies against tubulin. This allows for the direct observation of changes in microtubule structure, such as depolymerization (destabilization) or bundling (stabilization). nih.gov For example, certain benzimidazole derivatives were found to act as microtubule-stabilizing agents, a mechanism distinct from the destabilizing effect of other known benzimidazole-based drugs like nocodazole. nih.gov

These assays help classify compounds as either microtubule-stabilizing agents, which prevent microtubule disassembly, or microtubule-destabilizing agents, which inhibit polymerization. nih.gov

Antimicrobial and Antioxidant Activity Assessments

Benzamide derivatives have been explored for a wide range of pharmacological effects, including antimicrobial and antioxidant activities. nanobioletters.com Standardized assays are used to quantify these properties.

The antibacterial potential of benzamide analogues is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and zones of inhibition against a panel of pathogenic bacteria. These panels often include Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Klebsiella pneumoniae. nanobioletters.comresearchgate.net

For example, a series of novel benzamide derivatives demonstrated significant activity against both B. subtilis and E. coli. nanobioletters.com Another study on benzamide-based FtsZ inhibitors showed potent activity against a library of 55 methicillin-sensitive and methicillin-resistant S. aureus (MRSA) clinical isolates. nih.gov The results from such studies are often presented in tabular format to compare the efficacy of different compounds.

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

Compound/Analogue Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL) Reference
Benzamide Derivative 5a Bacillus subtilis 25 6.25 nanobioletters.com
Benzamide Derivative 5a Escherichia coli 31 3.12 nanobioletters.com
Benzamide Derivative 6b Escherichia coli 24 3.12 nanobioletters.com
Benzamide Derivative 6c Bacillus subtilis 24 6.25 nanobioletters.com
N-(3-chloro-2-(2-hydroxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide (4b) Staphylococcus aureus 18 (at 100 µg/mL) Not Specified researchgate.net

This table is interactive. Users can sort data by column.

The antifungal properties of benzamide analogues are assessed using similar methodologies to antibacterial testing, primarily through broth microdilution assays to determine the MIC against various fungal pathogens. nih.gov Common strains used for testing include species from the Candida and Aspergillus genera, which are responsible for a significant number of human fungal infections. nih.govmdpi.com

Research on arylsulfonamide-based compounds, including benzamides, has shown fungistatic potential against Candida albicans, C. parapsilosis, and C. glabrata. nih.gov Further modifications of a lead benzamide compound led to derivatives with fungicidal effects against C. glabrata. nih.gov Similarly, studies on 5-aminoimidazole-4-carbohydrazonamide derivatives confirmed their potent antifungal activity against both fluconazole-susceptible and resistant strains of Candida. mdpi.com

Table 2: Antifungal Activity of Selected Amide/Benzamide Analogues

Compound/Analogue Fungal Strain Activity Type MIC/IC50 (µM) Reference
Amine Derivative 13 Candida glabrata Fungicidal >1000 µg/mL (MFC) nih.gov
Dipeptide 7a Aspergillus versicolor Fungicidal 169.94 mdpi.com
Dipeptide 7a Aspergillus flavus Fungicidal 176.69 mdpi.com

This table is interactive. Users can sort data by column. MFC stands for Minimum Fungicidal Concentration.

The antioxidant capacity of a compound is its ability to neutralize harmful free radicals, which are implicated in numerous diseases. nih.gov Several in vitro assays are used to measure the free-radical scavenging activity of benzamide derivatives. nih.gov

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically. nih.govmdpi.com A study on N-arylbenzamides found that most tested compounds exhibited better antioxidative properties than the reference standard butylated hydroxytoluene (BHT). nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation is generated, and the ability of a test compound to quench this radical is measured by the decrease in absorbance. nih.govjapsonline.com

The antioxidant properties of peptides and related compounds are influenced by their molecular composition and the ability of functional groups, such as amines and hydroxyls, to act as hydrogen donors. japsonline.comresearchgate.net

Table 3: Antioxidant Activity of a Selected Benzamide Analogue

Compound/Analogue Assay Antioxidant Capacity Reference

This table is interactive. Users can sort data by column.

Enzyme Activity in Cellular Contexts (e.g., VEGFR-2 enzymatic inhibition in cell lines)

Many drugs exert their effects by inhibiting specific enzymes. Cell-based enzymatic assays are crucial for determining the potency and selectivity of compounds like 4-[(chloroacetyl)amino]benzamide and its analogues against their molecular targets.

A key target in cancer therapy is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a critical role in angiogenesis—the formation of new blood vessels required for tumor growth. nih.govnih.gov Inhibition of the VEGF/VEGFR-2 signaling pathway is a validated strategy for anti-angiogenic therapy. nih.govnih.gov

In one study, a series of compounds synthesized from 4-(2-chloroacetamido)benzoic acid, a close structural relative of this compound, were evaluated for their ability to inhibit VEGFR-2. The inhibitory activity was quantified as the IC50 value, the concentration of the compound required to inhibit 50% of the enzyme's activity. Several of these analogues showed potent VEGFR-2 inhibition, with IC50 values in the nanomolar range, comparable to the established inhibitor sorafenib. nih.gov The correlation between VEGFR-2 inhibition and cytotoxicity was then confirmed in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). nih.gov

Beyond VEGFR-2, other benzamide derivatives have been identified as potent inhibitors of different enzyme classes, such as histone deacetylases (HDACs), which are also important targets in oncology. nih.govnih.gov

Table 4: In Vitro VEGFR-2 Inhibition by Analogues Derived from a Related Benzamide

Compound VEGFR-2 IC50 (nM) Reference
Analogue 23j 3.7 nih.gov
Analogue 23a 5.8 nih.gov
Analogue 23d 7.2 nih.gov
Analogue 23h 8.5 nih.gov
Analogue 23i 9.3 nih.gov

This table is interactive. Users can sort data by column.

High-Throughput Screening (HTS) Applications in Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of compounds for a specific biological activity. mdpi.com This automated process is essential for identifying "hits"—compounds that show activity in a primary assay—from large chemical libraries, which may include diverse collections of benzamide derivatives.

The HTS workflow typically involves:

Primary Screening: A large compound library is tested at a single concentration in a specific assay (e.g., an enzyme inhibition or antibacterial growth assay).

Hit Confirmation: Compounds identified as active ("hits") in the primary screen are re-tested to confirm their activity and rule out false positives.

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).

Hit Expansion and SAR: Analogues of the most promising hits are synthesized or sourced to explore the Structure-Activity Relationship (SAR).

HTS has been successfully used to discover novel inhibitors for various therapeutic targets. For instance, an HTS campaign against the OXA-48 β-lactamase, an enzyme that confers antibiotic resistance in bacteria, led to the identification of several new chemical scaffolds, including a pyrazolo[3,4-b]pyridine core, as potential inhibitors. mdpi.com Similarly, HTS approaches are integral to finding new antibacterial agents from both synthetic and natural product libraries. mdpi.com Given the diverse biological activities of the benzamide scaffold, HTS is a valuable tool for exploring libraries of these compounds for new therapeutic leads.

Table of Mentioned Compounds

Compound Name
This compound
4-(2-chloroacetamido)benzoic acid
N-benzylbenzamide
Nocodazole
Paclitaxel
Sorafenib
Butylated hydroxytoluene (BHT)
N-(3-chloro-2-(2-hydroxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide
N-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-[(Chloroacetyl)amino]benzamide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution, where chloroacetyl chloride reacts with 4-aminobenzamide derivatives under inert conditions (e.g., nitrogen atmosphere). Triethylamine is often used as a base to neutralize HCl byproducts. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?

  • Methodological Answer : Characterization involves a combination of spectroscopic techniques:

  • NMR : Confirm the presence of the chloroacetyl group (δ ~4.2 ppm for CH2Cl) and aromatic protons.
  • IR : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).
  • X-ray crystallography : Resolve molecular geometry and hydrogen-bonding patterns .

Q. What in vitro models are appropriate for initial pharmacological evaluation of this compound?

  • Methodological Answer : Receptor-binding assays (e.g., dopamine D2 or serotonin 5-HT3 receptors) are used to screen bioactivity. Cell viability assays (e.g., MTT) assess cytotoxicity, while enzyme inhibition studies (e.g., kinase assays) evaluate potential therapeutic targets .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coats, goggles), work in a fume hood, and adhere to GHS guidelines for chlorinated compounds. Store in airtight containers away from moisture and heat .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental results in the biological activity of this compound?

  • Methodological Answer :

Reassess computational parameters (e.g., docking force fields, solvent models).

Validate experimental assays using positive/negative controls.

Employ orthogonal techniques (e.g., SPR for binding affinity, ITC for thermodynamics) to confirm activity .

Q. What factorial design approaches optimize the synthesis of this compound derivatives?

  • Methodological Answer : A 2³ factorial design can test variables:

  • Factors : Temperature (25°C vs. 60°C), solvent (DMF vs. THF), catalyst (triethylamine vs. pyridine).
  • Response : Reaction yield.
  • Analysis : ANOVA identifies significant factors; response surface modeling optimizes conditions .

Q. How should structure-activity relationships (SAR) be analyzed when substituents on the benzamide ring show nonlinear effects?

  • Methodological Answer :

  • Use multivariate regression to quantify substituent contributions (e.g., Hammett σ values).
  • Develop QSAR models incorporating steric, electronic, and lipophilic parameters.
  • Validate with molecular dynamics simulations to assess binding pocket interactions .

Q. How can molecular docking predictions for this compound be validated against crystallographic data?

  • Methodological Answer :

Compare docking poses with X-ray structures using RMSD calculations.

Analyze hydrogen-bonding networks and hydrophobic contacts in binding pockets.

Refine docking parameters iteratively to improve pose prediction accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.